molecular formula C15H17NSi B8214468 9-(Trimethylsilyl)-9H-carbazole CAS No. 74367-40-1

9-(Trimethylsilyl)-9H-carbazole

Cat. No.: B8214468
CAS No.: 74367-40-1
M. Wt: 239.39 g/mol
InChI Key: RDYMCVFFTBXZPJ-UHFFFAOYSA-N
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Description

9-(Trimethylsilyl)-9H-carbazole ( 74367-40-1) is a specialized organosilicon compound with the molecular formula C 15 H 17 NSi and an average mass of 239.39 g/mol . This pale-yellow solid is a derivative of the 9H-carbazole scaffold, a structure of significant interest in medicinal chemistry and materials science . The carbazole motif is a privileged structure in drug discovery due to its wide range of pharmacological activities. Carbazole-based molecules have been reported to exhibit antitumor, antimicrobial, antioxidant, and anti-inflammatory activities . They can function by interacting with DNA through intercalation or by inhibiting critical pathways involved in cancer cell proliferation, such as the MAPK and AKT signaling pathways . Furthermore, the trimethylsilyl group can significantly alter the compound's physicochemical properties, such as its lipophilicity (LogP: 4.48) , which can influence bioavailability and make it a valuable intermediate in synthetic organic chemistry . This product is intended for research applications as a building block in the synthesis of more complex molecules or for biological activity screening . It is available for purchase and can be shipped under an inert atmosphere with cold-chain transportation to ensure stability . Please Note: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

carbazol-9-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NSi/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMCVFFTBXZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346107
Record name 9-(Trimethylsilyl)-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74367-40-1
Record name 9-(Trimethylsilyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 9-(trimethylsilyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 9-(trimethylsilyl)-9H-carbazole

Introduction

9-(trimethylsilyl)-9H-carbazole is a versatile organosilicon derivative of the carbazole heterocyclic system. The carbazole scaffold is a privileged structure in materials science and medicinal chemistry, renowned for its excellent charge transport properties, high thermal stability, and a wide range of pharmacological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a trimethylsilyl (TMS) group at the 9-position (the nitrogen atom) profoundly modifies the parent molecule's properties. This guide provides an in-depth analysis of 9-(trimethylsilyl)-9H-carbazole, focusing on its physicochemical properties, synthesis, characterization, and chemical reactivity, offering field-proven insights for its application in advanced research.

The TMS group is not merely a placeholder or a simple protecting group; it is a strategic functional handle.[1] Its presence enhances solubility in organic solvents, a crucial factor for solution-based processing in organic electronics, and its steric and electronic properties modulate the reactivity of the carbazole core, enabling selective functionalization at other positions.[1] This dual-functionality makes 9-(trimethylsilyl)-9H-carbazole a pivotal intermediate for constructing complex molecules for organic light-emitting diodes (OLEDs), photovoltaics, and novel therapeutic agents.

Section 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and material applications. The key physicochemical properties of 9-(trimethylsilyl)-9H-carbazole are summarized below.

Molecular Structure Diagram

Caption: Molecular structure of 9-(trimethylsilyl)-9H-carbazole.

Table 1: Physicochemical Properties of 9-(trimethylsilyl)-9H-carbazole

PropertyValueSource(s)
IUPAC Name carbazol-9-yl(trimethyl)silane[3]
CAS Number 74367-40-1[1][3]
Molecular Formula C₁₅H₁₇NSi[3]
Molecular Weight 239.39 g/mol [3]
Appearance Pale-yellow solid[1]
Melting Point Not consistently reported in literature.
Boiling Point Not applicable; decomposes or sublimes at high temperature.
Solubility Enhanced solubility in common organic solvents (THF, Dichloromethane, Toluene, Hexanes) compared to parent 9H-carbazole.[1]
LogP (Octanol/Water) 4.48[1]

Section 2: Synthesis and Purification

The synthesis of 9-(trimethylsilyl)-9H-carbazole is a standard N-functionalization reaction. The key is the initial deprotonation of the carbazole nitrogen, which is weakly acidic.

Causality Behind Experimental Choices:

  • Base Selection: A strong base is required to quantitatively deprotonate the N-H of carbazole. Sodium hydride (NaH) is an excellent choice as it is an inexpensive, non-nucleophilic base that produces hydrogen gas as the only byproduct, which is easily removed from the reaction. Alternatively, organolithium reagents like n-butyllithium can be used.

  • Solvent: An anhydrous, aprotic solvent such as Tetrahydrofuran (THF) is crucial.[4] It readily dissolves the carbazole and the resulting anion, and it does not have acidic protons that would quench the base or the carbazolide anion.

  • Reagent: Trimethylsilyl chloride (TMSCl) is the standard electrophilic silicon source. It is highly reactive towards the nucleophilic carbazolide anion.

  • Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the strong base and the anionic intermediates from reacting with atmospheric moisture and oxygen.

Experimental Protocol: Synthesis

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 9H-carbazole (1.0 eq).

  • Solvent Addition: Anhydrous THF is added via cannula to dissolve the carbazole (concentration approx. 0.2 M).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium carbazolide salt.

  • Silylation: The reaction mixture is cooled again to 0 °C. Trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise via syringe.

  • Reaction: The mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).

  • Workup: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexanes to yield the product as a pale-yellow solid.

Synthesis Workflow Diagram

cluster_0 Reaction Setup cluster_1 Workup & Purification start 9H-Carbazole + Anhydrous THF base Add NaH (1.1 eq) 0°C to RT start->base Deprotonation silylation Add TMSCl (1.2 eq) 0°C to RT base->silylation N-Silylation quench Quench with sat. NH₄Cl(aq) silylation->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry (Na₂SO₄), Concentrate & Purify (Chromatography/Recrystallization) extract->purify end 9-(trimethylsilyl)-9H-carbazole purify->end

Caption: Workflow for the synthesis of 9-(trimethylsilyl)-9H-carbazole.

Section 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Table 2: Expected Spectroscopic Data

TechniqueExpected ResultRationale
¹H NMR δ ~ 0.5 ppm (s, 9H, Si(CH₃)₃)δ ~ 7.2-8.2 ppm (m, 8H, Ar-H)The high electron density around the silicon atom results in a highly shielded, upfield signal for the nine equivalent methyl protons. Aromatic protons appear in their characteristic downfield region.[2][4]
¹³C NMR δ ~ -1.0 ppm (Si(CH₃)₃)δ ~ 110-145 ppm (Aromatic Carbons)The TMS methyl carbons are characteristically upfield. Aromatic carbons appear in the typical range, with quaternary carbons (C-4a, 4b, 8a) being distinct.[5]
FT-IR Absence of N-H stretch (~3400 cm⁻¹)Presence of Si-C stretch (~1250 cm⁻¹)Aromatic C-H and C=C stretchesThe most telling feature is the disappearance of the N-H peak from the starting material. The symmetric deformation of the CH₃ groups on the silicon atom gives a strong, characteristic absorption.[6]
Mass Spec. (EI) M⁺ at m/z = 239[M-15]⁺ at m/z = 224The molecular ion peak confirms the molecular weight. A characteristic fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the TMS group.[3]

Protocol: NMR Sample Preparation and Analysis

  • Preparation: Accurately weigh ~10-20 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Integrate the proton signals to confirm the 9:8 ratio of silyl to aromatic protons. Analyze the coupling patterns of the aromatic signals to confirm the substitution pattern.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 9-(trimethylsilyl)-9H-carbazole stems from two key reactive sites: the labile Si-N bond and the electron-rich aromatic core.

Pillar 1: The Si-N Bond - A Gateway to N-Functionalization The bond between nitrogen and silicon is significantly weaker and more polarized than a C-N bond, making it susceptible to cleavage under mild conditions. This allows the TMS group to function as an excellent protecting group that can be easily removed to regenerate the N-H bond or replaced by other functional groups.

  • Mechanism of Cleavage: The Si-N bond is readily cleaved by nucleophiles, particularly fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), or by hydrolysis under mild acidic or basic conditions.[1] The high affinity of silicon for fluorine and oxygen drives these reactions.

  • Synthetic Application: This facile cleavage is invaluable for multi-step syntheses. After performing reactions on the carbazole aromatic rings, the TMS group can be removed to allow for subsequent N-alkylation, N-arylation, or other modifications at the nitrogen atom.

Pillar 2: The Carbazole Core - Regioselective Functionalization The TMS group exerts a powerful steric and electronic influence on the reactivity of the aromatic rings.

  • Steric Hindrance: The bulky TMS group effectively shields the adjacent C1 and C8 positions, disfavoring attack by electrophiles or reagents at these sites.

  • Electronic Activation & Regioselectivity: The nitrogen atom is a strong electron-donating group, activating the aromatic system towards electrophilic substitution. This activation is most pronounced at the C3 and C6 positions (para to the nitrogen's points of fusion). Combined with the steric hindrance at C1/C8, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are strongly directed to the C3 and C6 positions.[1]

Reactivity Map Diagram

Caption: Key reactive sites on 9-(trimethylsilyl)-9H-carbazole.

Section 5: Applications in Research and Development

The unique properties of 9-(trimethylsilyl)-9H-carbazole make it a valuable component in several high-technology fields.

  • Organic Electronics: Carbazole derivatives are cornerstone materials for OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels, which are essential for efficient blue phosphorescent devices.[2][7] 9-(trimethylsilyl)-9H-carbazole serves as a key starting material for creating more complex, functionalized carbazole units that can be incorporated into host materials, emitters, or hole-transport layers.[8] Its enhanced solubility is particularly advantageous for fabricating devices via solution-based methods like spin-coating or inkjet printing.[9]

  • Synthetic Chemistry Intermediate: As established, its primary role is that of a protected carbazole synthon. It allows chemists to perform sensitive reactions on the aromatic core that would otherwise be complicated by the acidic N-H proton. Following these transformations, the TMS group can be cleanly removed, revealing the desired functionalized carbazole.

  • Drug Development: The carbazole nucleus is present in numerous biologically active compounds.[1] The ability to selectively functionalize the carbazole ring at the C3 and C6 positions using the silyl directing group provides a reliable pathway to novel analogues of known drugs for structure-activity relationship (SAR) studies.

Section 6: Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound is sensitive to moisture due to the lability of the Si-N bond. It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). For long-term stability, storage in a cool, dry place is recommended. Some suppliers ship the material under cold-chain conditions to ensure stability.[1]

  • Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all research chemicals. The parent compound, 9H-carbazole, is known to be an irritant.

References

  • PubChem. 9-(Trimethylsilyl)-9H-carbazole. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. 2019, 96, 455-473. [Link]

  • SpectraBase. 9H-Carbazole, 9-(trimethylsilyl)-. Wiley-VCH GmbH. [Link]

  • MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules 2022, 27(23), 8213. [Link]

  • ResearchGate. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 2015, 27(10), 1468-1488. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]

  • MDPI. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules 2021, 26(16), 4758. [Link]

  • MDPI. 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank 2022, 2022(3), M1430. [Link]

  • ResearchGate. Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 2013, 54, 983-993. [Link]

  • Cheméo. Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). [Link]

  • Chemsrc. 9-Methylcarbazole | CAS#:1484-12-4. [Link]

  • Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 9-(trimethylsilyl)-9H-carbazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Beyond a Protecting Group

In the landscape of organic electronics, carbazole derivatives are foundational building blocks, prized for their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels.[1][2][3] These properties make them indispensable in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][4] Within this family of high-performance molecules, 9-(trimethylsilyl)-9H-carbazole (TMS-Carbazole) emerges not as an end-product, but as a crucial strategic intermediate. Its primary role is to facilitate the synthesis of complex, functional carbazole derivatives with high precision and yield.

The trimethylsilyl (TMS) group attached to the nitrogen atom of the carbazole core serves two principal functions. Firstly, it acts as a sterically bulky, reversible protecting group, deactivating the otherwise reactive N-H site.[5] This allows for selective functionalization, such as halogenation or lithiation, at other positions on the carbazole ring (typically the 3, 6, or 2, 7 positions), which are electronically activated by the nitrogen atom.[5] Secondly, the non-polar TMS group significantly enhances the solubility of the carbazole moiety in common organic solvents. This improved solubility is a critical advantage for purification (e.g., column chromatography) and for solution-based processing techniques used in the fabrication of large-area electronic devices.

This document provides a detailed guide for researchers and materials scientists on the synthesis and strategic application of TMS-Carbazole as a key intermediate in the development of advanced organic electronic materials.

II. Physicochemical Properties & Key Data

A clear understanding of the fundamental properties of TMS-Carbazole is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
IUPAC Name carbazol-9-yl(trimethyl)silane[5][6]
CAS Number 74367-40-1[5][6]
Molecular Formula C₁₅H₁₇NSi[5][6]
Molecular Weight 239.39 g/mol [5][6]
Appearance Pale-yellow solid[5]
LogP (Lipophilicity) 4.48[5]

III. Core Synthetic Protocol: Preparation of 9-(trimethylsilyl)-9H-carbazole

This protocol details a standard laboratory procedure for the N-silylation of carbazole. The causality behind each step is explained to ensure a robust and reproducible synthesis.

Diagram: Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process Carbazole Carbazole Dissolve 1. Dissolve Carbazole in Anhydrous THF Carbazole->Dissolve THF Anhydrous THF THF->Dissolve NaH Sodium Hydride (NaH) Deprotonation 2. Add NaH for N-H Deprotonation (forms Carbazolide Anion) NaH->Deprotonation TMSCl Trimethylsilyl Chloride (TMSCl) Silylation 3. Add TMSCl for Electrophilic Quench (N-Si Bond Formation) TMSCl->Silylation Dissolve->Deprotonation Deprotonation->Silylation Quench 4. Work-up with Saturated NH4Cl(aq) to Quench Excess NaH Silylation->Quench Extract 5. Extraction with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify 6. Purification via Column Chromatography or Recrystallization Extract->Purify Product 9-(trimethylsilyl)-9H-carbazole Purify->Product

Caption: Workflow for the synthesis of 9-(trimethylsilyl)-9H-carbazole.

Step-by-Step Methodology

Materials:

  • 9H-Carbazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 eq) to a dry round-bottom flask containing anhydrous THF. Stir the suspension at room temperature.

    • Causality: An inert atmosphere is critical because the intermediate carbazolide anion is highly reactive with oxygen and moisture. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its stability towards the strong base.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirring suspension at 0 °C (ice bath). Allow the reaction to stir at room temperature for 1-2 hours. The evolution of hydrogen gas should be observed, and the suspension may become a clearer solution as the sodium carbazolide salt forms.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of carbazole (pKa ≈ 17) to form the nucleophilic carbazolide anion. A slight excess ensures complete conversion. The reaction is started at 0 °C to control the initial exothermic reaction and the rate of H₂ evolution.

  • Silylation: Cool the mixture back to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours.

    • Causality: The carbazolide anion acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl in an SN2-type reaction. This forms the desired N-Si bond and sodium chloride as a byproduct. Adding TMSCl dropwise at 0 °C helps to manage the exothermicity of the reaction.

  • Work-up and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH. Transfer the mixture to a separatory funnel, add ethyl acetate and water, and separate the layers. Wash the organic layer sequentially with water and brine.

    • Causality: The aqueous work-up removes the NaCl byproduct and other inorganic salts. Ethyl acetate is a common extraction solvent in which the silylated product is highly soluble. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all traces of water is essential before removing the solvent to prevent potential hydrolysis of the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield TMS-Carbazole as a pale-yellow or white solid.

    • Causality: Purification is essential to remove any unreacted carbazole, side products, or residual mineral oil from the NaH dispersion, ensuring the high purity required for subsequent reactions.[7]

IV. Application in Organic Electronics: A Synthetic Intermediate

The true value of TMS-Carbazole is realized in its conversion to more complex functional materials. The TMS group can be readily cleaved under mild acidic or fluoride-ion conditions, but its primary utility lies in directing reactions before its removal or in its use in cross-coupling reactions where the N-H would be problematic. Here, we focus on its role in building a bipolar host material for an OLED.

Conceptual Application: Synthesis of a Bipolar Host Material

Bipolar host materials, which possess both hole- and electron-transporting moieties, are crucial for achieving balanced charge injection and transport in OLEDs, leading to high efficiency. A common strategy is to link an electron-donating carbazole unit to an electron-accepting unit.

Diagram: Role in Device Architecture

cluster_device Simplified OLED Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL label_cathode Electron Injection EML Emissive Layer (EML) Host: Carbazole Derivative Dopant: Phosphorescent Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL label_recomb Light Emission EML->label_recomb Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate label_anode Hole Injection label_anode->HTL label_cathode->ETL

Caption: Position of a carbazole-based host material within an OLED.

Protocol: Synthesis of 3-Bromo-9-(trimethylsilyl)-9H-carbazole

This protocol demonstrates the regioselective bromination of TMS-Carbazole, a key step towards creating building blocks for cross-coupling reactions.

Materials:

  • 9-(trimethylsilyl)-9H-carbazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: Dissolve TMS-Carbazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Causality: The TMS group protects the nitrogen, preventing N-bromination. The reaction is performed in a non-polar aprotic solvent.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) to the solution. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Electrophilic aromatic substitution occurs preferentially at the electron-rich 3 and 6 positions of the carbazole ring. Using one equivalent of NBS favors mono-bromination.

  • Work-up: Once the starting material is consumed, wash the reaction mixture with water to remove the succinimide byproduct. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 3-bromo-9-(trimethylsilyl)-9H-carbazole.

Subsequent Steps: The resulting 3-bromo-9-(trimethylsilyl)-9H-carbazole is now a versatile building block. It can be used in Suzuki or Buchwald-Hartwig cross-coupling reactions to attach an electron-accepting moiety (e.g., a pyridine, triazine, or benzimidazole derivative).[8][9] Following the coupling reaction, the TMS group can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or mild acid, regenerating the N-H if needed, or the final molecule can be used directly.

V. Conclusion

9-(trimethylsilyl)-9H-carbazole is a quintessential example of a strategic enabling molecule in the field of organic electronics. While not typically a final component in a device, its role as a protected, highly soluble intermediate is invaluable. It provides synthetic chemists with a reliable platform for the precise and high-yield construction of complex, functional carbazole-based materials. The protocols outlined herein provide a foundation for leveraging TMS-Carbazole to develop the next generation of materials for high-performance OLEDs, OPVs, and other advanced electronic applications.

References

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  • MDPI (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available at: [Link]

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Application Notes and Protocols for the C-H Functionalization of the Carbazole Core

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Carbazole C-H Functionalization

The carbazole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, pharmaceuticals, and high-performance organic materials.[1][2] Its unique electronic properties and rigid, planar structure are central to its function in diverse applications, from anti-cancer agents to organic light-emitting diodes (OLEDs). The ability to precisely modify the carbazole core through direct C-H functionalization represents a paradigm shift in the synthesis of novel carbazole derivatives. This approach circumvents the often lengthy and inefficient traditional methods that rely on pre-functionalized starting materials, offering a more atom-economical and environmentally benign route to these valuable compounds.[1][3]

This guide provides an in-depth exploration of the experimental procedures for the C-H functionalization of the carbazole core. We will delve into the mechanistic underpinnings of these reactions, with a particular focus on transition metal-catalyzed processes, and present detailed, field-proven protocols for various functionalization reactions.

The Challenge of Regioselectivity in Carbazole C-H Functionalization

The carbazole core possesses several C-H bonds with differing reactivity. Without strategic intervention, functionalization can lead to a mixture of isomers, posing significant purification challenges.[1] The positions C3/C6 are inherently more electron-rich and thus more susceptible to electrophilic attack.[1][4] Consequently, achieving regioselective functionalization at other positions, such as C1, C2, or C4, is a primary focus of modern synthetic strategies.

The most powerful tool to overcome this challenge is the use of directing groups.[5] These are moieties that are temporarily or permanently installed on the carbazole nitrogen or at an adjacent position. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring site-selective activation.

Core Mechanism: Transition Metal-Catalyzed C-H Activation

The majority of modern C-H functionalization reactions on carbazoles are catalyzed by transition metals, most notably palladium, rhodium, and copper.[6] While the specifics can vary, the general catalytic cycle often involves the following key steps:

  • C-H Activation: The catalyst, often in a high oxidation state (e.g., Pd(II)), interacts with the carbazole substrate. In directed reactions, the directing group facilitates the formation of a cyclometalated intermediate, where the metal is directly bonded to the carbon of the targeted C-H bond. This is typically the rate-determining step.

  • Oxidative Addition or Reductive Elimination Manifold: The subsequent steps depend on the specific reaction. For cross-coupling reactions, the coupling partner (e.g., an aryl halide) will undergo oxidative addition to the metal center.

  • Reductive Elimination: The newly formed organic fragments on the metal center couple, and the desired functionalized carbazole is released, regenerating the catalyst for the next cycle.

Below is a generalized workflow for a directed C-H functionalization reaction.

G cluster_0 Catalytic Cycle Carbazole Carbazole Substrate (with Directing Group) Intermediate Cyclometalated Intermediate Carbazole->Intermediate C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd(II)) Catalyst->Intermediate Oxidative_Addition Oxidative Addition Intermediate Intermediate->Oxidative_Addition Oxidative Addition Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Oxidative_Addition Product Functionalized Carbazole Oxidative_Addition->Product Reductive Elimination Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Re-entry to Cycle

Caption: Generalized workflow for directed C-H functionalization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-1 Arylation of N-Picolinamide Carbazoles

This protocol details a reliable method for the regioselective C-1 arylation of the carbazole core using a removable picolinamide directing group. This method is advantageous for its high regioselectivity and the straightforward removal of the directing group post-functionalization.

Materials:

  • N-Picolinoyl-protected carbazole (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous toluene (0.1 M)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-picolinoyl-protected carbazole, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C-1 arylated carbazole.

Directing Group Removal:

  • Dissolve the purified C-1 arylated N-picolinoyl carbazole in methanol.

  • Add an excess of a strong base such as sodium methoxide.

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed.

Data Summary:

EntryAryl IodideYield (%)
14-iodotoluene85
24-iodoanisole82
31-iodo-4-nitrobenzene75
42-iodonaphthalene88
Protocol 2: Rhodium-Catalyzed C-H Alkenylation of N-Pyrimidine Carbazoles

Rhodium catalysis offers a powerful alternative for C-H functionalization, often with complementary reactivity to palladium.[7][8] This protocol describes the C-H alkenylation of carbazoles using a pyrimidine directing group, which is known for its robustness and high directing ability.

Materials:

  • N-Pyrimidinyl-carbazole (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv) as an oxidant

  • Anhydrous 1,2-dichloroethane (DCE) (0.2 M)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-pyrimidinyl-carbazole, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Add the alkene and anhydrous DCE via syringe.

  • Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the C-H alkenylated carbazole.

G cluster_1 Rhodium-Catalyzed Alkenylation Workflow Start Start: N-Pyrimidinyl-Carbazole + Alkene Reaction_Setup Reaction Setup: [RhCp*Cl2]2, AgSbF6, Cu(OAc)2 in DCE under Inert Atmosphere Start->Reaction_Setup Heating Heating (80-100 °C, 12-24h) Reaction_Setup->Heating Workup Workup: Dilution, Filtration Heating->Workup Purification Purification: Column Chromatography Workup->Purification Final_Product Final Product: C-H Alkenylated Carbazole Purification->Final_Product

Caption: Workflow for Rhodium-Catalyzed C-H Alkenylation.

Protocol 3: Copper-Catalyzed Intramolecular C-H Amination for Carbazole Synthesis

In addition to functionalizing a pre-existing carbazole core, C-H activation can be a powerful tool for the de novo synthesis of carbazoles from readily available starting materials like 2-aminobiphenyls.[9][10][11] This intramolecular C-H amination offers a direct route to the carbazole skeleton.

Materials:

  • N-protected 2-aminobiphenyl (1.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • 1,10-Phenanthroline (20 mol%) as a ligand

  • K₃PO₄ (2.0 equiv) as a base

  • Anhydrous dimethyl sulfoxide (DMSO) (0.1 M)

  • Reaction tube

  • Air or Oxygen atmosphere

Procedure:

  • To a reaction tube, add the N-protected 2-aminobiphenyl, Cu(OAc)₂, 1,10-phenanthroline, and K₃PO₄.

  • Add anhydrous DMSO.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours under an air or oxygen atmosphere (an oxygen balloon can be used).

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the corresponding carbazole.

Troubleshooting and Key Considerations

  • Inert Atmosphere: For most transition metal-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvents: The use of dry solvents is generally recommended to avoid side reactions.

  • Catalyst and Ligand Screening: The choice of catalyst, ligand, and reaction conditions can significantly impact the yield and selectivity. It is often necessary to screen a variety of conditions for a new substrate.

  • Directing Group Selection: The choice of directing group is critical for achieving the desired regioselectivity. Some directing groups are more robust than others and may require harsher conditions for removal.

  • Oxidant: Many C-H activation reactions require an oxidant to regenerate the active catalyst. The choice of oxidant can influence the reaction outcome.

Conclusion

The C-H functionalization of the carbazole core is a rapidly evolving field that has provided powerful new tools for the synthesis of complex carbazole derivatives. The protocols outlined in this guide provide a starting point for researchers looking to explore this exciting area of chemistry. By understanding the underlying principles and carefully optimizing reaction conditions, it is possible to achieve high levels of efficiency and regioselectivity in the C-H functionalization of carbazoles, paving the way for the discovery of new materials and therapeutics.

References

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  • Jana, R., et al. (2018). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. ACS Omega, 3(11), 15951–15960. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 9-(trimethylsilyl)-9H-carbazole by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 9-(trimethylsilyl)-9H-carbazole via recrystallization. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: No crystals are forming, even after the solution has cooled completely. What should I do?

A1: This is a common issue, often related to supersaturation or using an excessive amount of solvent.[1][2] Here is a sequence of steps to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[3][4][5] This creates microscopic scratches on the glass, providing nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 9-(trimethylsilyl)-9H-carbazole, add it to the solution.[3][4] A "seed crystal" provides a template for further crystal formation.

  • Increase Concentration:

    • If nucleation techniques fail, you have likely used too much solvent.[1][4] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.

  • Enhance Cooling:

    • If crystals still do not form at room temperature, try cooling the solution further in an ice-water bath.[1][3] Lowering the temperature decreases the solubility of the compound, which can promote crystallization.

Q2: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point.[2] This is often due to a highly concentrated solution or the presence of impurities that depress the melting point.

  • Corrective Action: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[1][2] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can help slow the cooling rate, giving the molecules sufficient time to arrange into a crystal lattice.[1]

Q3: The yield of my purified 9-(trimethylsilyl)-9H-carbazole is very low. What are the likely causes?

A3: A low yield can result from several factors during the recrystallization process.[4]

  • Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][4] To check for this, you can evaporate a small sample of the filtrate; a large amount of residue indicates substantial product loss.

  • Premature Crystallization: If the compound crystallizes during the hot filtration step, it will be lost with the insoluble impurities. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[6]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the precipitation of the solid before filtration.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My final crystals are colored or appear impure. How can I improve the purity?

A4: The persistence of colored impurities indicates that they have similar solubility properties to your target compound or were trapped within the crystal lattice.

  • Use Activated Charcoal: If the impurities are colored, they can often be removed by adsorption onto activated charcoal.[6] After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

  • Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity. The crystals obtained from the first recrystallization are re-dissolved in the minimum amount of fresh, hot solvent and the process is repeated.

  • Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[4] Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 9-(trimethylsilyl)-9H-carbazole?

A1: The ideal solvent is one in which 9-(trimethylsilyl)-9H-carbazole is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8][9] The bulky, nonpolar trimethylsilyl group and the large aromatic carbazole ring suggest that nonpolar to moderately polar organic solvents are good candidates.[10] While specific literature for this exact compound's recrystallization is sparse, related carbazole derivatives are often recrystallized from solvents like ethanol, hexane, ethyl acetate, or toluene.[11][12][13] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[7][11] It is always best practice to perform a small-scale solvent screening test to determine the optimal solvent or solvent system for your specific crude material.

Q2: How do I perform a solvent selection test?

A2: A systematic solvent test is crucial for a successful recrystallization.[6][8]

  • Preparation: Place a small amount (approx. 20-30 mg) of your crude 9-(trimethylsilyl)-9H-carbazole into several different test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., hexane, ethanol, toluene, ethyl acetate) dropwise, up to about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[8]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath until the solvent boils.[6] If the compound dissolves completely, it is a potential candidate.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. A good solvent will allow for the formation of a large quantity of crystals upon cooling.[5]

  • Evaluation: The best solvent is one that does not dissolve the compound at room temperature but dissolves it completely at its boiling point, and yields abundant crystals upon cooling.

Data Summary: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityExpected Solubility of 9-(trimethylsilyl)-9H-carbazole
Hexane 69NonpolarLow at room temp, moderate to good when hot. Good for final product precipitation.
Ethanol 78PolarLow to moderate at room temp, high when hot. Often used for carbazole derivatives.[11][12]
Toluene 111NonpolarLow at room temp, high when hot. Good for dissolving aromatic compounds.
Ethyl Acetate 77Mid-PolarityModerate solubility. Can be a good single solvent or part of a mixed system.[11]
Q3: What are the likely impurities in my crude 9-(trimethylsilyl)-9H-carbazole?

A3: The impurities will depend on the synthetic route. Common impurities may include:

  • Unreacted Carbazole: The starting material for the silylation reaction. Carbazole itself is soluble in acetone and slightly soluble in ethanol.[14]

  • Desilylated Product (Carbazole): The Si-N bond can be sensitive to moisture or acidic/basic conditions, potentially leading to the formation of carbazole during workup or storage.[10]

  • Side-Reaction Products: Products from reactions at other positions on the carbazole ring.

  • Residual Reagents: Such as the silylating agent or base used in the synthesis.

Q4: Why is slow cooling essential for obtaining pure crystals?

A4: Slow cooling is critical because crystallization is an equilibrium process. It allows molecules of the desired compound to selectively deposit onto the growing crystal lattice while impurity molecules remain in the solution.[9] Rapid cooling, or "crashing out," causes the solid to precipitate so quickly that impurities can become trapped within the crystal structure, undermining the purification process.[4]

Experimental Protocols & Visualizations

Protocol: General Recrystallization of 9-(trimethylsilyl)-9H-carbazole
  • Dissolution: Place the crude 9-(trimethylsilyl)-9H-carbazole in an appropriately sized Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visual Workflow: Recrystallization Process

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Product in Flask B Add Minimum Amount of Hot Solvent A->B C Optional: Add Charcoal for Color B->C if needed D Perform Hot Gravity Filtration B->D if no charcoal C->D E Cool Filtrate Slowly to Room Temp D->E F Cool Further in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Product H->I

Caption: A flowchart of the standard recrystallization workflow.

Visual Logic: Troubleshooting Crystallization Failure

Troubleshooting_Logic action_node action_node result_node result_node Start No Crystals After Cooling? Action1 Scratch Inner Wall of Flask Start->Action1 Check1 Crystals Form? Action1->Check1 Action2 Add a Seed Crystal Check1->Action2 No Success Success! Check1->Success Yes Check2 Crystals Form? Action2->Check2 Action3 Boil Off Some Solvent & Recool Check2->Action3 No Check2->Success Yes Check3 Crystals Form? Action3->Check3 Check3->Success Yes Failure Re-evaluate Solvent Choice Check3->Failure No

Caption: Decision tree for inducing crystallization.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide | PDF. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • 9-(Trimethylsilyl)-9H-carbazole | C15H17NSi | CID 617414. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of N-Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-substituted carbazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] A profound understanding of their three-dimensional atomic arrangement is critical for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel organic materials.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this precise structural information.[2][3]

This guide offers an in-depth comparison of SC-XRD with alternative analytical techniques for the characterization of N-substituted carbazoles. It provides detailed experimental protocols, data interpretation insights, and a framework for selecting the most appropriate analytical strategy to accelerate research and development.

The Unambiguous Power of Single-Crystal X-ray Diffraction

SC-XRD provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms within a crystalline solid.[2] This technique allows for the accurate determination of:

  • Molecular Conformation: The exact spatial orientation of the N-substituent relative to the carbazole core.

  • Bond Lengths and Angles: Precise measurements that inform on the electronic nature of the molecule.[2][3]

  • Intermolecular Interactions: Identification of non-covalent interactions, such as π-π stacking and hydrogen bonds, which govern crystal packing and can influence bulk properties.[4]

  • Absolute Configuration: Unambiguous determination of stereochemistry for chiral molecules.[3]

The wealth of information provided by SC-XRD is indispensable for understanding how subtle changes in the N-substituent can impact the overall molecular architecture and, consequently, the material's function or biological activity.[5][6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized N-substituted carbazole to its fully resolved crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystals.[7]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of N-Substituted Carbazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Validation Data Validation & Analysis Structure_Refinement->Data_Validation

Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction of an N-Substituted Carbazole

This protocol outlines the key steps for determining the crystal structure of a novel N-substituted carbazole.

Part 1: Crystal Growth

High-quality single crystals are paramount for a successful SC-XRD experiment.[7] The ideal crystal should be well-formed, transparent, and free of defects, typically with dimensions between 30 and 300 microns.[2]

  • Purity is Key: Ensure the N-substituted carbazole sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[8] Highly soluble compounds tend to yield small crystals, while poorly soluble compounds may precipitate as an amorphous powder.[8]

  • Crystallization Technique:

    • Slow Evaporation: Prepare a nearly saturated solution of the carbazole derivative.[8] Filter the solution into a clean vial and cover it loosely to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[8]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is poorly soluble but is miscible with the primary solvent. The slow diffusion of the precipitant vapor into the solution will induce crystallization.

    • Slow Cooling: If the compound's solubility is highly temperature-dependent, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even lower temperatures, in a controlled manner.[7]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or pipette and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Part 2: Data Collection

  • Crystal Mounting: Select a well-formed single crystal under a microscope and mount it on a goniometer head.[2]

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. The instrument consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to rotate the crystal, and a detector.[2][3]

  • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam.[6] The diffracted X-rays produce a unique pattern of reflections that are recorded by the detector.[9] A complete dataset is collected by rotating the crystal through a range of angles.

Part 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule. Software packages like SHELXS are commonly used for this step.[6]

  • Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.[6] This is typically done using software such as SHELXL.[6]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.[6] The data is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[6]

A Comparative Analysis of Characterization Techniques

While SC-XRD provides the most definitive structural information, other techniques offer complementary data and may be more suitable for initial characterization or for non-crystalline samples.

comparison_graph cluster_info SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) PXRD Powder X-ray Diffraction (PXRD) SC_XRD->PXRD Complements NMR NMR Spectroscopy SC_XRD->NMR Complements IR Infrared (IR) Spectroscopy SC_XRD->IR Complements Computational Computational (DFT) Methods SC_XRD->Computational Complements SC_XRD_info 3D Atomic Arrangement Bond Lengths/Angles Intermolecular Interactions Absolute Configuration SC_XRD->SC_XRD_info PXRD_info Crystalline Phases Polymorphism Bulk Sample Purity PXRD->PXRD_info NMR_info Connectivity Molecular Skeleton Solution-State Conformation NMR->NMR_info IR_info Functional Groups Vibrational Modes IR->IR_info Computational_info Optimized Geometry Electronic Properties Spectra Prediction Computational->Computational_info

Comparison of analytical techniques for N-substituted carbazoles.
Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Definitive 3D atomic structure, bond lengths/angles, intermolecular interactions, absolute configuration.[2][3]Provides the most complete and unambiguous structural data.[3]Requires high-quality single crystals, which can be challenging to grow.[3][7] The solid-state structure may differ from the solution-state conformation.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism analysis, bulk sample purity.Fast and non-destructive. Useful for analyzing bulk materials.Provides limited information on the molecular structure itself; gives a "fingerprint" of the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, molecular skeleton, dynamic processes in solution.[10]Excellent for determining the constitution of a molecule in solution. Does not require crystalline material.Provides information on the average conformation in solution, not a static solid-state structure. Does not directly reveal intermolecular interactions.
Infrared (IR) Spectroscopy Presence of specific functional groups and vibrational modes.[4]Fast, simple, and can be used for both solid and solution samples.Provides limited structural information beyond the identification of functional groups. Can be complemented by computational calculations.[4]
Computational (DFT) Methods Optimized molecular geometry, electronic properties (HOMO/LUMO), prediction of spectroscopic properties.[4]Can provide structural insights when experimental data is unavailable.[11] Helps in interpreting experimental spectra.[4]The calculated structure represents a gas-phase or solvent-approximated minimum energy conformation, which may not perfectly match the solid-state crystal structure.

Case Studies: The Impact of N-Substituents on Carbazole Crystal Structures

The nature of the substituent at the 9-position of the carbazole ring significantly influences the molecule's conformation and crystal packing.

Compound Crystal System Space Group Key Structural Features Reference
9-Ethyl-3-bromo-9H-carbazoleOrthorhombicPnmaThe tricyclic ring system is nearly planar. The ethyl group is out of the plane. Crystal packing is influenced by C-H···π interactions.[12]
9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazoleMonoclinicP2₁/nThe molecule resides on a crystallographic twofold axis. The carbazole ring system is almost planar. Crystal packing is stabilized by C-H···π interactions.[13][14]
9-(4-Bromophenyl)-9H-carbazoleMonoclinicP2₁/cThe phenyl ring is twisted relative to the carbazole plane. The dihedral angle is a key structural parameter.[6]
9-(4-Methoxyphenyl)-9H-carbazoleOrthorhombicPbcaThe substituent on the phenyl ring alters the crystal packing compared to the bromo-derivative, leading to a different crystal system.[6]

These examples demonstrate that even subtle changes to the N-substituent, from a simple alkyl chain to an aryl group, can lead to significant differences in the solid-state arrangement.[6] This, in turn, can affect properties like solubility, melting point, and charge transport in organic electronic devices.[15]

Conclusion

For the definitive structural elucidation of N-substituted carbazoles, single-crystal X-ray diffraction is the gold standard. It provides an unparalleled level of atomic detail that is crucial for rational design in drug discovery and materials science. However, a comprehensive characterization strategy often involves a multi-technique approach. NMR and IR spectroscopy are invaluable for confirming the molecular identity and functional groups, while powder XRD can assess bulk sample properties. Computational methods serve as a powerful tool for predicting structures and interpreting experimental data. By understanding the strengths and limitations of each technique, researchers can efficiently and accurately characterize novel N-substituted carbazoles, accelerating the pace of innovation.

References

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A Senior Application Scientist's Guide to Vibrational Spectra of N-Substituted Carbazoles: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Vibrational Spectroscopy in Carbazole Chemistry

N-substituted carbazoles are a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science due to their unique electronic, photophysical, and biological properties.[1] The functionalization at the nitrogen atom allows for fine-tuning of these characteristics, making the precise structural confirmation of these molecules a critical step in research and development. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure by examining the distinct vibrational modes of chemical bonds.[2]

However, experimental spectra alone can present a complex puzzle of overlapping peaks. The true analytical power is unlocked when experimental data is coupled with computational quantum chemistry.[3][4] This guide provides an in-depth comparison of experimental and computationally derived vibrational spectra for N-substituted carbazoles. We will delve into the practical methodologies for both acquiring experimental data and performing theoretical calculations using Density Functional Theory (DFT), offering a robust framework for researchers to accurately interpret their findings. By synergizing these two approaches, we can achieve a detailed and reliable assignment of vibrational modes, transforming complex spectra into a clear structural narrative.[5]

Methodology: A Dual-Pronged Approach to Spectral Analysis

A comprehensive understanding of the vibrational properties of N-substituted carbazoles requires a meticulously planned experimental and computational workflow. The causality behind our choices is to use the experimental data as the "ground truth" while leveraging the computational model to provide a detailed, atom-level interpretation of the observed vibrations.

Experimental Protocol: Acquiring High-Quality FT-IR and Raman Spectra

The goal of the experimental stage is to obtain high-resolution spectra of the N-substituted carbazole in its solid state, which is the most common form for handling and application.

1. Sample Preparation:

  • For FT-IR Spectroscopy (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the synthesized N-substituted carbazole sample.

    • Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle to ensure a homogenous, fine powder. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet. A clear pellet minimizes light scattering and improves spectral quality.

  • For FT-Raman Spectroscopy:

    • Place a small amount (5-10 mg) of the crystalline N-substituted carbazole sample directly into a glass capillary tube.

    • Gently tap the tube to pack the sample tightly. No solvent or matrix is required, providing a spectrum of the pure compound.

2. Spectral Acquisition:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two): [6]

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record a background spectrum of the empty sample chamber to subtract atmospheric CO2 and H2O contributions.

    • Acquire the sample spectrum over a range of 4000–400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • FT-Raman Spectrometer:

    • Place the capillary tube in the instrument's sample holder.

    • Use a 1064 nm Nd:YAG laser source to minimize fluorescence, which can be an issue with aromatic compounds.

    • Collect the Raman scattering signal over a similar spectral range (e.g., 3500–100 cm⁻¹).

    • Accumulate multiple scans to enhance the signal-to-noise ratio.

Computational Protocol: Predicting Vibrational Frequencies with DFT

The computational protocol aims to create a theoretical model of a single, isolated molecule in the gas phase to predict its fundamental vibrational modes.

1. Molecular Structure Optimization:

  • Build the molecular structure of the target N-substituted carbazole (e.g., 9-ethylcarbazole) using a molecular modeling program (e.g., GaussView 6.0).
  • Perform a geometry optimization using the Gaussian 09W software package.[7][8]
  • The level of theory is critical for accuracy. A widely used and effective combination is the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[9][10][11] This level provides a good balance between computational cost and accuracy for organic molecules. The ωB97X-D functional is also an excellent choice as it accounts for dispersion forces.[3][5]

2. Vibrational Frequency Calculation:

  • Once the geometry has been optimized to a stable energy minimum (confirmed by the absence of imaginary frequencies), perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
  • This calculation will yield the harmonic vibrational frequencies, IR intensities, and Raman activities for all vibrational modes of the molecule.

3. Frequency Scaling:

  • The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model.[9]
  • To improve the agreement with experimental data, the computed frequencies must be scaled. A uniform scaling factor is applied to all calculated frequencies. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.961 is commonly used.[9]
  • The scaled frequencies are then used for direct comparison with the experimental FT-IR and Raman bands.

Integrated Workflow for Spectral Analysis

The following diagram illustrates the synergistic workflow, combining experimental and computational approaches for a comprehensive vibrational analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Interpretation Sample N-Substituted Carbazole Sample FTIR_prep Prepare KBr Pellet Sample->FTIR_prep Raman_prep Prepare Capillary Sample Sample->Raman_prep FTIR_acq Acquire FT-IR Spectrum FTIR_prep->FTIR_acq Raman_acq Acquire Raman Spectrum Raman_prep->Raman_acq Compare Compare Spectra: Experimental vs. Scaled Theoretical FTIR_acq->Compare Raman_acq->Compare Model Build Molecular Model Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Model->Opt Freq Frequency Calculation Opt->Freq Scale Scale Frequencies (e.g., factor of 0.961) Freq->Scale Scale->Compare Assign Assign Vibrational Modes (PED Analysis) Compare->Assign Report Final Report & Structural Confirmation Assign->Report

Caption: Workflow for comparative vibrational analysis.

Results and Discussion: A Case Study of 9-Ethylcarbazole

To illustrate the power of this combined approach, we present a comparative analysis of the experimental and theoretical vibrational spectra of 9-ethylcarbazole. The theoretical calculations were performed at the B3LYP/6-311++G(d,p) level of theory, and the calculated frequencies were scaled by 0.961.

Table 1: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for 9-Ethylcarbazole

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Scaled DFT (cm⁻¹)Vibrational Mode Assignment (Potential Energy Distribution, PED)
305530603062Aromatic C-H stretching
297529782980Asymmetric CH₃ stretching
293029352933Asymmetric CH₂ stretching
162516271626Aromatic C=C stretching
159816001599Aromatic C=C stretching
148514881486CH₂ scissoring + Aromatic C=C stretching
145014521451Aromatic C=C stretching + C-H in-plane bending
133513381336C-N stretching + C-H in-plane bending
122812301229C-H in-plane bending
114511471146C-H in-plane bending
745750748C-H out-of-plane bending (Aromatic)
570572571Ring deformation

Note: This table presents a selection of prominent bands for illustrative purposes.

The data in Table 1 reveals an excellent correlation between the experimental and scaled theoretical frequencies.[3][5] This strong agreement allows for a high-confidence assignment of the observed spectral bands to specific molecular vibrations.

Key Observations:

  • High-Frequency Region (>2900 cm⁻¹): The C-H stretching modes of the aromatic rings and the ethyl substituent are clearly resolved and match the theoretical predictions almost perfectly.

  • Fingerprint Region (1650-1000 cm⁻¹): This region is typically dense with various stretching and bending modes. The DFT calculations are invaluable here, allowing us to disentangle complex vibrations. For instance, the band around 1485 cm⁻¹ is shown by the PED analysis to be a mixed mode involving both CH₂ scissoring from the ethyl group and aromatic C=C stretching. Similarly, the crucial C-N stretching vibration is identified at ~1335 cm⁻¹, mixed with C-H in-plane bending modes.[6]

  • Low-Frequency Region (<1000 cm⁻¹): The strong band around 745 cm⁻¹ is characteristic of the C-H out-of-plane bending of the ortho-disubstituted benzene rings within the carbazole core, a key identifier for this structure.

Addressing Discrepancies:

While the correlation is strong, minor deviations between experimental and theoretical values exist. These can be attributed to several factors:

  • Physical State: The calculations model an isolated molecule in the gas phase, whereas the experimental spectra are recorded on a solid sample.[9] Intermolecular forces in the crystal lattice, such as π–π stacking, can slightly shift vibrational frequencies.[3] In some cases, dimer formation must be considered to fully account for all observed bands.[3][5]

  • Anharmonicity: The DFT calculations are based on the harmonic oscillator approximation. Real molecular vibrations have some degree of anharmonicity, which is only partially corrected by the scaling factor.[12]

  • Basis Set and Functional Limitations: The chosen level of theory is an approximation of the true electronic structure of the molecule. While B3LYP is robust, other functionals might provide slightly different results.[13][14]

Conclusion: A Validated and Verifiable Approach

The combined application of experimental vibrational spectroscopy and DFT calculations provides a self-validating system for the structural elucidation of N-substituted carbazoles. The experimental spectrum serves as the benchmark, while the theoretical model offers a detailed, mechanistic interpretation of each observed band. This synergistic approach allows researchers to move beyond simple peak identification to a profound understanding of the molecule's vibrational dynamics. By following the detailed protocols outlined in this guide, scientists and drug development professionals can confidently characterize their novel carbazole derivatives, ensuring structural integrity and accelerating their research endeavors.

References

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A Comparative Guide to Hole-Transporting Materials: Carbazole vs. Silole-Based Compounds for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is critically dependent on the efficiency of their charge-transporting layers. Among these, the hole-transporting layer (HTL) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the anode, a function essential for high device efficiency and stability. For researchers and professionals in materials science and drug development, the selection of an optimal hole-transporting material (HTM) is a crucial step in device engineering.

This guide provides an in-depth technical comparison of two prominent classes of organic semiconducting materials utilized as HTMs: the well-established carbazole-based compounds and the emerging silole-based derivatives. We will delve into their fundamental electronic properties, hole-transporting capabilities, and performance in state-of-the-art devices, supported by experimental data and detailed characterization protocols.

The Chemical Foundation: Understanding Carbazole and Silole Scaffolds

The efficacy of an HTM is intrinsically linked to its molecular structure. Carbazole and silole moieties offer distinct electronic and steric characteristics that influence their performance.

Carbazole derivatives are renowned for their electron-rich nature, excellent thermal and chemical stability, and high hole-transporting capability.[1] The nitrogen atom in the carbazole core readily donates its lone pair of electrons to the aromatic system, facilitating hole transport. Furthermore, the planar structure of the carbazole unit can promote intermolecular π-π stacking, which is beneficial for charge hopping between adjacent molecules.[2] The ease of functionalization at various positions on the carbazole ring allows for fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the energy levels of other device components.[1][3]

Comparative Analysis of Key Performance Metrics

To objectively evaluate the hole-transporting capabilities of carbazole and silole-based compounds, we will compare their critical performance parameters. The following table summarizes representative data from the literature.

Compound ClassRepresentative CompoundHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Device Performance (PCE in PSCs)Reference
Carbazole 2,7-Cbz-EDOT-5.21-2.50-4.47%[8][9]
V1221 (m-linked)-4.83-10⁻⁵~18%[10]
KZRD--Higher than KZ and KZIC20.40%[11]
Silole Silole-COOH--Superior to PEDOT:PSS23.2%[12][13]
Poly(4,4-di-n-hexyldithienosilole) (TS6)--up to 0.08-[7]
Reference Spiro-OMeTAD-5.0 to -5.22-2.0 to -2.2510⁻⁵~14.5% - 21%[14][15]

Note: Direct comparison is challenging due to variations in measurement techniques and device architectures across different studies. The data presented serves as a guideline to the general performance of each class of materials.

Experimental Protocols for Characterization

The reliable evaluation of HTMs hinges on standardized and well-executed experimental procedures. Here, we detail the core techniques for characterizing the key parameters discussed above.

Determining HOMO and LUMO Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Solution Preparation: Dissolve the compound of interest in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Three-Electrode Setup: Utilize a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: Apply a linearly sweeping potential to the working electrode and record the resulting current. The potential is swept to a set vertex potential and then reversed.

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

    • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

Cyclic Voltammetry Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Dissolve Compound in Solvent prep2 Add Supporting Electrolyte prep1->prep2 meas1 Three-Electrode Cell Setup prep2->meas1 Introduce Sample meas2 Apply Potential Sweep meas1->meas2 meas3 Record Current Response meas2->meas3 ana1 Determine Onset Potentials (E_ox, E_red) meas3->ana1 Obtain Voltammogram ana2 Calculate HOMO/LUMO Levels ana1->ana2

Figure 1: Workflow for determining HOMO/LUMO energy levels using Cyclic Voltammetry.

Measuring Hole Mobility with the Space-Charge Limited Current (SCLC) Method

The SCLC method is a reliable technique to determine the charge carrier mobility in thin-film semiconductor devices.

Methodology:

  • Device Fabrication: Fabricate a hole-only device with the structure: Anode / HTL / Cathode. The electrodes are chosen to ensure efficient hole injection and electron blocking.

  • Current-Voltage (I-V) Measurement: Apply a voltage across the device and measure the resulting current in the dark.

  • Data Analysis: In the SCLC regime, the current density (J) is governed by the Mott-Gurney law:

    • J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the hole mobility, V is the applied voltage, and d is the thickness of the HTL. By plotting J vs. V² on a log-log scale, a linear region with a slope of approximately 2 indicates the SCLC regime, from which the mobility can be extracted.

SCLC Measurement Workflow cluster_fab Device Fabrication cluster_meas I-V Measurement cluster_analysis Mobility Extraction fab1 Substrate Cleaning fab2 HTL Deposition fab1->fab2 fab3 Cathode Deposition fab2->fab3 meas1 Apply Voltage Sweep fab3->meas1 Connect to Probe Station meas2 Measure Current meas1->meas2 ana1 Plot log(J) vs. log(V) meas2->ana1 Obtain I-V Curve ana2 Identify SCLC Regime (slope ≈ 2) ana1->ana2 ana3 Apply Mott-Gurney Law ana2->ana3

Figure 2: Workflow for measuring hole mobility using the SCLC method.

Performance in Perovskite Solar Cells: A Case Study

The ultimate test for an HTM is its performance within a functional device. Perovskite solar cells provide an excellent platform for this evaluation.

Device Fabrication Protocol (Simplified):

  • Substrate Preparation: Clean and treat FTO (Fluorine-doped Tin Oxide) coated glass substrates.

  • Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as TiO₂ or SnO₂, onto the FTO.

  • Perovskite Layer Deposition: Spin-coat the perovskite precursor solution in an inert atmosphere, followed by annealing.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the carbazole or silole-based HTM solution onto the perovskite layer.

  • Metal Contact Deposition: Evaporate a metal contact (e.g., gold or silver) to complete the device.

The performance of the resulting solar cells is then characterized under simulated solar illumination to determine key parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Discussion and Future Outlook

Carbazole-based HTMs have a proven track record of delivering high efficiencies in perovskite solar cells, often comparable to the benchmark material Spiro-OMeTAD.[14][16] Their well-understood structure-property relationships and synthetic accessibility make them a reliable choice for many applications. However, challenges related to long-term stability and cost-effective synthesis for large-scale production remain active areas of research.[3]

Future research should focus on direct, systematic comparisons of optimized carbazole and silole-based HTMs within the same device architecture and under identical testing conditions. This will provide a clearer understanding of their relative merits and demerits. Further exploration into the synthesis of novel silole derivatives tailored for hole transport is also crucial to unlock their full potential. The stability of silole-based HTMs in operational devices is another critical area that warrants thorough investigation.

References

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